[4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol
CAS No.: 888070-02-8
Cat. No.: VC11663541
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888070-02-8 |
|---|---|
| Molecular Formula | C17H27NO2 |
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | [4-[[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]methyl]phenyl]methanol |
| Standard InChI | InChI=1S/C17H27NO2/c1-17(2,3)20-16-8-10-18(11-9-16)12-14-4-6-15(13-19)7-5-14/h4-7,16,19H,8-13H2,1-3H3 |
| Standard InChI Key | IAFVBNHWZVZADG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC1CCN(CC1)CC2=CC=C(C=C2)CO |
| Canonical SMILES | CC(C)(C)OC1CCN(CC1)CC2=CC=C(C=C2)CO |
Introduction
[4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol is a chemical compound with the CAS number 888070-02-8 and the molecular formula C17H27NO2. It is a complex organic molecule that incorporates both a piperidine ring and a phenyl group, making it a compound of interest in various chemical and pharmaceutical applications.
Synthesis and Preparation
While specific synthesis methods for [4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include alkylation reactions to form the piperidine ring and subsequent substitution reactions to introduce the tert-butoxy and phenyl groups.
General Synthesis Approach
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Formation of Piperidine Ring: This typically involves the reaction of a suitable precursor with a reagent that facilitates ring closure.
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Introduction of tert-Butoxy Group: This could involve an alkylation reaction using tert-butyl halides or similar reagents.
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Attachment of Phenyl Group: This might be achieved through a coupling reaction, such as a Suzuki or Heck reaction, depending on the specific functional groups present.
Potential Applications
While specific applications of [4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol are not well-documented, compounds with similar structures are often explored in pharmaceutical research. They may exhibit biological activities such as enzyme inhibition or receptor binding, which could be useful in treating various diseases.
Biological Activity
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Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways.
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Receptor Binding: The phenyl and piperidine components could interact with biological receptors, influencing neurotransmitter activity or other physiological processes.
Research Findings and Future Directions
Given the limited specific information available on [4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, future research should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess its potential as a therapeutic agent or further chemical modifications to enhance its properties.
Future Research Directions
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Synthesis Optimization: Developing efficient and scalable synthesis methods.
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Biological Screening: Evaluating the compound's activity against various biological targets.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to improve its biological activity or selectivity.
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